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molecular formula C7H6O3 B041443 3-Hydroxybenzoic acid CAS No. 99-06-9

3-Hydroxybenzoic acid

Cat. No. B041443
M. Wt: 138.12 g/mol
InChI Key: IJFXRHURBJZNAO-UHFFFAOYSA-N
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Patent
US09290492B2

Procedure details

Crystallization processes performed with hydroxybenzoic acids gave different results, for example for crystallization of saturated solutions of 4-hydroxybenzoic acid in methanol resulted in a new phase, as shown in FIG. 1. Similarly using methanol or THF, NSF were obtained with the co-formers 3-hydroxybenzoic acid (FIG. 10), 2,4-dihydroxybenzoic acid (FIG. 11), 2,5-dihydroxybenzoic acid (FIGS. 6A, 6B and 6C), 3,4-hydroxybenzoic acid (FIGS. 12A and 12B) and 3,5-hydroxybenzoic acid (FIG. 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1.[CH3:16][OH:17]>>[OH:14][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:2]=1)[C:6]([OH:8])=[O:7].[OH:17][C:16]1[CH:10]=[C:2]([OH:1])[CH:3]=[CH:4][C:5]=1[C:6]([OH:8])=[O:7].[OH:17][C:13]1[CH:12]=[CH:11][C:15]([OH:14])=[CH:4][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
gave different results
CUSTOM
Type
CUSTOM
Details
resulted in a new phase

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)O)C=CC1
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09290492B2

Procedure details

Crystallization processes performed with hydroxybenzoic acids gave different results, for example for crystallization of saturated solutions of 4-hydroxybenzoic acid in methanol resulted in a new phase, as shown in FIG. 1. Similarly using methanol or THF, NSF were obtained with the co-formers 3-hydroxybenzoic acid (FIG. 10), 2,4-dihydroxybenzoic acid (FIG. 11), 2,5-dihydroxybenzoic acid (FIGS. 6A, 6B and 6C), 3,4-hydroxybenzoic acid (FIGS. 12A and 12B) and 3,5-hydroxybenzoic acid (FIG. 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1.[CH3:16][OH:17]>>[OH:14][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:2]=1)[C:6]([OH:8])=[O:7].[OH:17][C:16]1[CH:10]=[C:2]([OH:1])[CH:3]=[CH:4][C:5]=1[C:6]([OH:8])=[O:7].[OH:17][C:13]1[CH:12]=[CH:11][C:15]([OH:14])=[CH:4][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
gave different results
CUSTOM
Type
CUSTOM
Details
resulted in a new phase

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)O)C=CC1
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09290492B2

Procedure details

Crystallization processes performed with hydroxybenzoic acids gave different results, for example for crystallization of saturated solutions of 4-hydroxybenzoic acid in methanol resulted in a new phase, as shown in FIG. 1. Similarly using methanol or THF, NSF were obtained with the co-formers 3-hydroxybenzoic acid (FIG. 10), 2,4-dihydroxybenzoic acid (FIG. 11), 2,5-dihydroxybenzoic acid (FIGS. 6A, 6B and 6C), 3,4-hydroxybenzoic acid (FIGS. 12A and 12B) and 3,5-hydroxybenzoic acid (FIG. 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1.[CH3:16][OH:17]>>[OH:14][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:2]=1)[C:6]([OH:8])=[O:7].[OH:17][C:16]1[CH:10]=[C:2]([OH:1])[CH:3]=[CH:4][C:5]=1[C:6]([OH:8])=[O:7].[OH:17][C:13]1[CH:12]=[CH:11][C:15]([OH:14])=[CH:4][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crystallization
CUSTOM
Type
CUSTOM
Details
gave different results
CUSTOM
Type
CUSTOM
Details
resulted in a new phase

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)O)C=CC1
Name
Type
product
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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